molecular formula C7H17N3 B15223216 N,n,1,3-tetramethylimidazolidin-2-amine

N,n,1,3-tetramethylimidazolidin-2-amine

Cat. No.: B15223216
M. Wt: 143.23 g/mol
InChI Key: UUIYJDVPWYWXOU-UHFFFAOYSA-N
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Description

N,N,1,3-Tetramethylimidazolidin-2-amine is a chemical compound for research and development purposes. The imidazolidine scaffold is recognized in medicinal chemistry as a privileged structure, often serving as a key intermediate for synthesizing more complex molecules . Researchers value this core structure for its potential in drug discovery, as similar frameworks are found in various bioactive compounds and pharmaceuticals . As a substituted imidazolidin-2-amine derivative, this compound may be of particular interest in the synthesis of novel chemical entities or as a building block in organic synthesis. All products are strictly for research use and are not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

N,N,1,3-tetramethylimidazolidin-2-amine

InChI

InChI=1S/C7H17N3/c1-8(2)7-9(3)5-6-10(7)4/h7H,5-6H2,1-4H3

InChI Key

UUIYJDVPWYWXOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1N(C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for N,n,1,3 Tetramethylimidazolidin 2 Amine and Its Derivatives

Precursor-Based Synthesis Strategies

The construction of the N,n,1,3-tetramethylimidazolidin-2-amine scaffold relies heavily on the initial formation of the five-membered imidazolidine (B613845) ring, followed by functionalization at the C2 position.

The formation of the imidazolidine ring is a critical step, and various cyclization strategies have been developed to achieve this efficiently. These methods often prioritize high yields, stereochemical control, and operational simplicity.

Multi-component reactions (MCRs) offer significant advantages in synthetic efficiency and green chemistry by combining multiple reactants in a single step to form complex products. beilstein-journals.orgnih.gov For the synthesis of imidazolidinone systems, which are key precursors to C2-aminated derivatives, pseudo-multicomponent reactions (pseudo-MCRs) represent a compelling strategy. mdpi.com This approach can involve the in situ formation of an intermediate, such as a Schiff base from a diamine, which then undergoes further reactions in the same pot. mdpi.com

A typical one-pot protocol for a 1,3-disubstituted imidazolidin-2-one might involve three stages: the formation of a Schiff base from a diamine and an aldehyde, subsequent reduction of the Schiff base to a secondary diamine, and finally, cyclization with a carbonylating agent like carbonyldiimidazole (CDI). mdpi.com The use of CDI is advantageous due to its low cost and the formation of benign byproducts. mdpi.com

Table 1: Example of a Pseudo-Multicomponent Reaction for Imidazolidin-2-one Synthesis mdpi.com

Step Reactants Reagents/Conditions Intermediate/Product
1. Schiff Base Formation trans-(R,R)-1,2-diaminocyclohexane, Benzaldehyde Methanol, Reflux N,N'-dibenzylidene-cyclohexane-1,2-diamine
2. Reduction Schiff Base from Step 1 Sodium borohydride, Ethanol (B145695) N,N'-dibenzylcyclohexane-1,2-diamine

This interactive table summarizes the sequential reactions within a one-pot protocol, showcasing the transformation from simple starting materials to the cyclic imidazolidinone core.

The cornerstone of imidazolidine ring synthesis is the use of 1,2-diamines as the foundational building block. The reaction of a diamine, such as ethylenediamine (B42938) or its N,N'-disubstituted derivatives, with aldehydes or ketones is a classical and widely used method for forming the imidazolidine heterocycle. chemicalbook.comrsc.org

The process typically involves the cyclocondensation of the diamine with two equivalents of an aldehyde or one equivalent of a ketone. chemicalbook.com For instance, the condensation of N,N'-dibenzylethylenediamine with an aryl aldehyde affords the corresponding 1,3-dibenzyl-2-arylimidazolidine. chemicalbook.com This reaction demonstrates the direct formation of the imidazolidine ring from a pre-functionalized diamine. Similarly, N,N'-bis(substituted-benzyl)ethane-1,2-diamines can react with aldehydes in ethanol to produce substituted imidazolidine derivatives in good yields. rsc.orgnih.gov The choice of diamine precursor is crucial as it dictates the substitution pattern at the N1 and N3 positions of the final product.

Once the imidazolidine ring, often in the form of an imidazolidin-2-one or a related precursor, is synthesized, the next critical step is the introduction of the amine functionality at the C2 position to form the target guanidine (B92328) structure.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely applied in the synthesis of amines from carbonyl compounds. wikipedia.orgacsgcipr.org This reaction proceeds through an imine or iminium ion intermediate, which is then reduced to the corresponding amine. acsgcipr.orgnih.gov In the context of synthesizing this compound, a precursor such as 1,3-dimethylimidazolidin-2-one could theoretically undergo reductive amination with dimethylamine.

The key to a successful one-pot reductive amination is the use of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl group. nih.govmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) are particularly effective for this purpose. masterorganicchemistry.comharvard.edu STAB is often preferred due to its selectivity and the milder reaction conditions required. nih.gov The reaction is typically catalyzed by an acid, which promotes the formation of the iminium ion. acsgcipr.org

Table 2: Common Reducing Agents for Reductive Amination acsgcipr.orgmasterorganicchemistry.comharvard.edu

Reducing Agent Chemical Formula Key Features
Sodium Triacetoxyborohydride NaBH(OAc)₃ Highly selective for imines/iminium ions; mild; commonly used.
Sodium Cyanoborohydride NaBH₃CN Selective reducing agent, but toxic cyanide byproducts.
Sodium Borohydride NaBH₄ Less selective; can reduce the starting aldehyde/ketone.

This interactive table compares common reducing agents used in reductive amination, highlighting their characteristics relevant to the synthesis of aminated compounds.

Nucleophilic substitution provides an alternative route to functionalize the C2 position of the imidazolidine ring. This strategy requires a precursor with a suitable leaving group at the C2 position, which can be displaced by an amine nucleophile (e.g., dimethylamine).

A common approach involves the conversion of an imidazolidin-2-one to a more reactive species. For example, the oxygen atom can be replaced with sulfur to form an imidazolidine-2-thione. The thione can then be activated, for instance by S-alkylation, to create a good leaving group that is readily displaced by an amine. Alternatively, reagents like phosphorus oxychloride or phosgene (B1210022) can convert the imidazolidin-2-one into a 2-chloro-4,5-dihydro-1H-imidazolium salt. This chloro-substituent is an excellent leaving group, allowing for facile nucleophilic substitution by a primary or secondary amine to yield the desired 2-aminoimidazolidine (cyclic guanidine) derivative. nih.gov The reaction of diamines with benzotriazole (B28993) and formaldehyde (B43269) can generate benzotriazol-1-yl intermediates, where the benzotriazole group at C2 can be displaced by various nucleophiles. rsc.org

Table 3: Nucleophilic Substitution at C2 of Imidazolidine Precursors

Imidazolidine Precursor Activating Agent C2-Leaving Group Nucleophile
Imidazolidin-2-one POCl₃ or (COCl)₂ Chloride (-Cl) R₂NH (e.g., Dimethylamine)
Imidazolidine-2-thione CH₃I Methylthio (-SCH₃) R₂NH (e.g., Dimethylamine)

This interactive table outlines different strategies for creating a reactive C2 position on the imidazolidine ring for subsequent nucleophilic substitution to introduce an amine group.

Amination Approaches for the C2 Position

Catalytic Approaches in this compound Synthesis

The formation of the imidazolidine ring, a core component of this compound, can be achieved through the cyclization of an appropriate diamine precursor, namely N,N'-dimethylethylenediamine. The introduction of the exocyclic dimethylamino group can be accomplished using a suitable guanylation reagent. Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of these transformations.

Homogeneous Catalysis in Cyclic Amine Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the synthesis of cyclic amines and guanidines. Various metal complexes are effective for these transformations.

Silver-Catalyzed Hydroamination: Silver catalysts, such as silver nitrate (B79036) (AgNO₃), have been successfully employed in the intramolecular hydroamination of N-allylguanidines to form cyclic guanidines. organic-chemistry.orgacs.org This methodology involves the addition of a nitrogen-hydrogen bond across an alkene. For the synthesis of the target compound's core structure, a related silver-catalyzed cyclization of N,N'-dimethylethylenediamine with a suitable reagent containing the C=N(CH₃)₂ moiety could be envisioned. Optimization studies on related systems have shown that using silver nitrate under an oxygen atmosphere at 80°C can lead to excellent yields. organic-chemistry.org

Copper-Catalyzed Reactions: Copper complexes are also known to catalyze the formation of nitrogen-containing heterocycles. One-pot, multicomponent reactions using copper catalysts can provide straightforward access to complex amine structures from simple precursors. nih.gov

Lanthanide-Based Catalysis: Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃), are efficient Lewis acid catalysts for the addition of amines to carbodiimides to form guanidines. organic-chemistry.org This approach is particularly relevant for the guanylation step in the synthesis of this compound.

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation, recyclability, and contribution to greener chemical processes. magtech.com.cn

Ceria-Based Catalysts: Nanoparticulate cerium dioxide (CeO₂) has demonstrated activity as a heterogeneous catalyst for the conversion of aliphatic 1,2-diamines into cyclic ureas (imidazolidin-2-ones), which are structurally related to cyclic guanidines. mdpi.com While the yields for converting N,N′-dimethylethane-1,2-diamine were modest, this indicates the potential for using stable metal oxides in the cyclization step under appropriate conditions. mdpi.com The use of such solid catalysts would simplify product purification and allow for continuous flow processes, enhancing the sustainability of the synthesis.

Optimization of Synthetic Conditions for Enhanced Efficiency and Yields

Optimizing reaction parameters such as solvent, temperature, and reaction time is critical for maximizing the yield and purity of the final product while minimizing energy consumption and waste.

Solvent-Free and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry protocols aim to reduce or eliminate the use of hazardous solvents and reagents.

Solvent-Free Synthesis: The guanylation of amines with carbodiimides can be effectively catalyzed by ytterbium triflate under solvent-free conditions, offering a highly atom-economical route to guanidines. organic-chemistry.orgorganic-chemistry.org This approach reduces waste and simplifies the work-up procedure.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It allows for rapid heating, often leading to significantly reduced reaction times and improved yields. The synthesis of a cyclic guanidine from N¹,N²-dimethyl-1,2-ethanediamine has been successfully optimized using microwave heating. nih.gov Furthermore, microwave-assisted, solvent-free synthesis has been employed for the preparation of other guanidine derivatives, highlighting its utility as a green chemistry tool. mdpi.com

Temperature and Reaction Time Optimization Studies

The interplay between temperature and reaction time is fundamental to controlling reaction outcomes, minimizing side product formation, and ensuring efficient conversion.

Detailed studies on the synthesis of a cyclic guanidine from 2-chloroquinazolin-4(3H)-one and N¹,N²-dimethyl-1,2-ethanediamine provide valuable insights into reaction optimization. nih.gov While the final product in this study differs from this compound, the optimization of the cyclization involving the key diamine precursor is directly relevant. The findings from this research are summarized in the table below.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Notes
1K₂CO₃ (1.3)DMF100466Thermal Heating
2K₂CO₃ (3.0)DMF100468Microwave Irradiation
3K₂CO₃ (3.0)DMF150171Microwave Irradiation
4Triethylamine (B128534) (3.0)DMF100279Microwave Irradiation
5Triethylamine (3.0)DMF100181Microwave Irradiation
6Triethylamine (3.0)DMF150192Microwave Irradiation

As the data indicates, using microwave irradiation significantly reduces reaction times. nih.gov An increase in temperature from 100°C to 150°C, coupled with the use of triethylamine as a base, resulted in a higher yield (92%) in a shorter time (1 hour). nih.gov These findings underscore the importance of systematic optimization of temperature and reaction time to achieve efficient synthesis of the imidazolidine core structure. nih.gov

Mechanistic Investigations of N,n,1,3 Tetramethylimidazolidin 2 Amine Reactivity

Exploration of Reaction Pathways and Intermediates

Nucleophilic Characteristics of the Amine Functionality

The "amine functionality" in N,n,1,3-tetramethylimidazolidin-2-amine is integral to a guanidine (B92328) system. Guanidines are recognized as exceptionally strong organic bases and potent nucleophiles. researchgate.netineosopen.org The nucleophilicity arises from the high electron density on the nitrogen atoms, which is delocalized across the C(N)₃ skeleton. This delocalization makes the lone pair of electrons on the exocyclic "imine" nitrogen particularly available for attacking electrophilic centers.

The reactivity of guanidines as nucleophiles has been quantified and compared to other well-known organocatalysts. Their nucleophilic strength often surpasses that of other common bases used in catalysis. For instance, certain bicyclic guanidines exhibit greater nucleophilicity than 4-(dimethylamino)pyridine (DMAP). researchgate.net While incorporating the guanidine into a five-membered ring, as in 2-aminoimidazolidine derivatives, can slightly lower its nucleophilicity compared to acyclic analogues, it remains a powerful nucleophile. researchgate.net The combination of strong basicity and high nucleophilicity makes these compounds versatile reagents in organic synthesis, capable of catalyzing reactions such as Michael additions, esterifications, and ring-opening polymerizations. researchgate.net

Table 1: Comparison of Nucleophilicity and Basicity of Selected Organic Bases
CompoundClasspKa (in Acetonitrile, unless noted)Nucleophilicity Parameter (N)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Amidine24.319.18
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Guanidine26.021.16
N,N,N',N'-Tetramethylguanidine (TMG)Guanidine23.3~19-20 (estimated)
4-(Dimethylamino)pyridine (DMAP)Pyridine18.113.75

Data is compiled for comparative purposes. Exact values can vary with measurement conditions. pKa and N values are indicative of relative strength.

Proton Transfer Mechanisms in this compound Systems

Proton transfer is a fundamental reaction for guanidines, reflecting their primary function as strong Brønsted bases. The exceptional basicity of guanidine (pKa of the conjugate acid is ~13.6) is attributed to the remarkable stability of its protonated form, the guanidinium (B1211019) cation. scripps.edu

In this compound, protonation occurs at the exocyclic, sp²-hybridized nitrogen atom. stackexchange.com Although the endocyclic, sp³-hybridized nitrogens possess lone pairs, protonation at the exocyclic nitrogen allows the resulting positive charge to be extensively delocalized through resonance across all three nitrogen atoms and the central carbon. ineosopen.orgstackexchange.com

This delocalization distributes the positive charge, stabilizing the conjugate acid to a much greater extent than would be possible with protonation at a ring nitrogen. The resulting guanidinium cation is planar and exhibits three equivalent C-N bonds with significant double-bond character. This efficient charge delocalization is the thermodynamic driving force for protonation at the exocyclic nitrogen and is the root cause of the compound's "superbasic" nature. scripps.edustackexchange.com While diprotonation of guanidine is possible, it requires superacidic media. nih.gov

Role of Steric and Electronic Effects on Reactivity Profiles

Influence of N-Substitution Patterns on Basicity and Nucleophilicity

The four methyl groups in this compound exert significant electronic and steric influences on its reactivity.

Electronic Effects: Methyl groups are electron-donating through an inductive effect. The presence of four such groups enhances the electron density on the nitrogen atoms of the guanidine core. This increased electron density makes the lone pairs more available for donation to a proton (increasing basicity) or an electrophile (increasing nucleophilicity). ineosopen.org Consequently, this compound is expected to be a stronger base than less substituted cyclic guanidines.

Steric Effects: The methyl groups also introduce steric bulk around the nitrogen centers. The two methyl groups on the exocyclic nitrogen and the two on the ring nitrogens create a crowded environment. This steric hindrance can impede the approach of the nucleophile to a sterically demanding electrophile. ineosopen.org In such cases, the compound may function primarily as a strong, non-nucleophilic base. The balance between enhanced electronic effects and increased steric hindrance determines whether the compound acts as a potent nucleophile or a sterically hindered superbase in a given reaction.

Table 2: Influence of N-Methyl Substitution on Reactivity Profile
EffectDescriptionImpact on BasicityImpact on Nucleophilicity
Electronic (Inductive) Methyl groups are electron-donating, pushing electron density towards the guanidine core.IncreaseIncrease
Steric Hindrance Methyl groups occupy space around the nitrogen atoms, potentially blocking access to electrophiles.Minimal ImpactDecrease (especially with bulky electrophiles)

Dimerization Pathways of Related Carbene Species (if applicable to the 2-amine functionality)

The this compound molecule, being a stable guanidine, does not itself undergo dimerization in the manner of a carbene. However, the concept is relevant to the corresponding N-heterocyclic carbene (NHC) that is structurally related: 1,3-dimethylimidazolidin-2-ylidene . This carbene can be conceptualized by replacing the exocyclic dimethylamino group (=N(CH₃)₂) with a lone pair of electrons on the C2 carbon.

Saturated NHCs like 1,3-dimethylimidazolidin-2-ylidene are known to exist in equilibrium with their dimeric form, an electron-rich olefin known as an enetetramine. This is often referred to as the Wanzlick equilibrium. The dimerization pathway involves the nucleophilic attack of the carbene carbon of one NHC molecule on the electrophilic carbene carbon of a second NHC molecule. This process leads to the formation of a tetraaminoethylene derivative. The stability of the monomeric carbene versus the dimer depends on the steric bulk of the substituents on the nitrogen atoms. While carbenes with very bulky N-substituents (like di-tert-butyl) can be stable as monomers, those with smaller substituents, such as the methyl groups in 1,3-dimethylimidazolidin-2-ylidene, readily dimerize.

Applications of N,n,1,3 Tetramethylimidazolidin 2 Amine in Catalysis and Organic Transformations

Organocatalytic Roles of N,n,1,3-tetramethylimidazolidin-2-amine

There is no specific information available detailing the organocatalytic applications of this compound. The following subsections describe general concepts that are studied for structurally related amine and heterocyclic compounds.

Lewis Basicity in Organocatalysis

Tertiary amines and N-heterocyclic compounds can function as Lewis base organocatalysts by donating a lone pair of electrons. researchgate.net This interaction can activate various substrates. For instance, N-heterocyclic carbenes (NHCs), which share a cyclic structure with amine functionalities, are noted for their basicity and are used in a variety of organocatalytic transformations. rsc.org The catalytic activity in such cases is often related to the catalyst's basicity, which influences its ability to deprotonate substrates or activate molecules. rsc.org However, no studies were found that specifically measure or apply the Lewis basicity of this compound in a catalytic context.

Potential for Iminium/Enamine Catalysis (as a secondary amine precursor or derivative)

Iminium and enamine catalysis are powerful strategies in organic synthesis, typically employing secondary amines as catalysts. nobelprize.orgunl.pt These catalysts react with carbonyl compounds to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates. nobelprize.org This mode of activation is central to many asymmetric transformations. While imidazolidinone-based catalysts are well-known in this area, there is no available research to indicate that this compound is used as a precursor or derivative for this type of catalysis.

Activation of Carbonyl Compounds and Alpha,Beta-Unsaturated Systems

The activation of carbonyl compounds and α,β-unsaturated systems is a key application of organocatalysis. nih.govnih.gov Lewis bases can activate carboxylic acid derivatives, while secondary amines activate aldehydes and ketones through enamine or iminium ion formation. researchgate.netunl.pt This activation facilitates a wide range of reactions, including conjugate additions and cycloadditions. No literature was found that demonstrates the use of this compound for the activation of these systems.

This compound as a Ligand in Metal-Catalyzed Reactions

There is a lack of specific research on this compound serving as a ligand in metal-catalyzed reactions. The principles of coordination chemistry for analogous nitrogen-containing ligands are well-established but cannot be directly attributed to the subject compound.

Coordination Chemistry with Transition Metals

Nitrogen-containing heterocycles are widely used as ligands in coordination chemistry due to the ability of nitrogen atoms to act as Lewis bases and coordinate to metal centers. tcd.iemdpi.com The electronic and steric properties of these ligands are crucial in determining the geometry, stability, and reactivity of the resulting metal complexes. mdpi.comresearchgate.net Tetradentate amine ligands, for example, can bind to a single metal ion using all four nitrogen donor atoms. researchgate.net The specific coordination behavior of this compound with transition metals has not been reported.

Design of Metal Complexes with this compound and its Analogs

The design of metal complexes is a vast field, with ligands being tailored to achieve specific catalytic activities or material properties. nih.govresearchgate.netunibas.it Ligands based on pyridine, pyrazole, and imidazole (B134444) are common, and their complexes have applications in catalysis and materials science. mdpi.com While numerous metal complexes with various N-donor ligands have been synthesized and characterized, mdpi.comnih.gov there is no information available on the design or synthesis of metal complexes specifically incorporating the this compound ligand or its close analogs.

Investigation of Coordination Modes and Chelation

The utility of this compound as a ligand in organometallic chemistry stems from the versatile coordination behavior inherent to the guanidine (B92328) functional group. Guanidines are recognized as excellent N-donor ligands capable of stabilizing a wide array of metal centers across the periodic table in various oxidation states. nih.govsemanticscholar.org The coordination chemistry of guanidines can be broadly categorized based on whether the ligand is neutral or in its deprotonated, anionic guanidinate form. researchgate.net

As a neutral ligand, this compound is expected to coordinate to a metal center primarily through the lone pair of its sp²-hybridized imino nitrogen atom. This monodentate coordination mode is typical for neutral guanidine ligands that lack additional donor sites. at.ua The electron-donating nature of the three auxiliary nitrogen atoms enhances the electron density at the imino nitrogen, making it a strong sigma-donor.

However, the presence of the endocyclic amine nitrogen atoms introduces the possibility of chelation. Although direct structural studies for this specific molecule are not widely available, related guanidine structures demonstrate various coordination patterns. For instance, upon deprotonation to form the corresponding guanidinate anion, the ligand can act as a bidentate N,N'-chelating agent. nih.gov This chelation would involve one of the endocyclic nitrogen atoms and the exocyclic imino nitrogen, forming a stable four-membered ring with the metal center. This bidentate chelation is the most prevalent coordination mode for anionic guanidinate ligands, offering significant electronic flexibility and stabilization to the metal complex due to charge delocalization across the C-N₃ framework. nih.gov

The steric bulk provided by the four methyl groups on the imidazolidine (B613845) ring and the two methyl groups on the exocyclic amine is a critical feature. This steric hindrance can influence the geometry of the resulting metal complex, control access of substrates to the catalytic center, and potentially enhance the stability of the complex by preventing oligomerization or decomposition pathways. semanticscholar.org

Table 1: Potential Coordination Modes of this compound

Ligand Form Coordination Mode Description
Neutral Monodentate Coordination occurs through the sp²-hybridized exocyclic imino nitrogen.

Applications in Specific Catalytic Transformations (e.g., Cross-Coupling)

The strong electron-donating properties and steric tuneability of guanidine ligands make them highly effective in various catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions. semanticscholar.org While specific studies employing this compound in this context are not extensively documented, its structural similarity to other successful guanidine ligands suggests high potential. Guanidine-ligated palladium complexes have shown significant activity in foundational cross-coupling reactions such as the Suzuki and Heck reactions. semanticscholar.org

In a typical palladium-catalyzed cross-coupling cycle, the ligand's role is to stabilize the palladium center, facilitate the oxidative addition of the aryl halide, and promote the reductive elimination step to yield the final product. The strong σ-donating character of a guanidine ligand like this compound can accelerate the rate-limiting oxidative addition step by increasing the electron density on the palladium(0) center. Furthermore, the steric bulk of the tetramethyl-substituted backbone can promote the final reductive elimination step, which is often crucial for achieving high catalyst turnover. nih.gov The use of amines as ancillary ligands for palladium catalysts in cross-coupling reactions is a well-established strategy for creating efficient and often phosphine-free catalytic systems. researchgate.net

Cooperative dual catalysis, where two distinct catalytic cycles operate in concert to enable a transformation not possible with either catalyst alone, is a powerful strategy in modern synthesis. nih.gov The unique properties of this compound make it an ideal candidate for systems that merge organocatalysis and transition-metal catalysis.

In such a system, this cyclic guanidine can perform a dual role. Firstly, it can act as a ligand for the transition metal (e.g., palladium, copper, or titanium), forming an active complex that facilitates one part of the reaction, such as a cross-coupling or C-H activation step. Secondly, its high basicity allows it to function as a Brønsted base organocatalyst in a separate but interconnected cycle. researchgate.net This basicity can be used to deprotonate a pro-nucleophile, generating a reactive intermediate.

For example, in a hypothetical reaction, the guanidine could deprotonate a weakly acidic substrate to form a nucleophile. Simultaneously, a palladium complex of the same guanidine could activate an electrophile via oxidative addition. The two activated species would then react, and both catalysts would be regenerated in subsequent steps. This synergistic activation of both the nucleophile and the electrophile can lead to significantly enhanced reactivity and selectivity. Guanidine derivatives have been explored as bifunctional organocatalysts, and their ability to activate substrates through hydrogen bonding or deprotonation is well-documented. nih.gov

This compound as a Stoichiometric Reagent in Synthesis

Beyond its catalytic applications, the most direct use of this compound in organic synthesis is as a strong, sterically hindered, non-nucleophilic base. Guanidines are among the strongest known neutral organic bases, with pKa values for their conjugate acids often exceeding those of common amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and triethylamine (B128534). researchgate.net

This high basicity arises from the exceptional stability of the resulting protonated guanidinium (B1211019) cation, where the positive charge is delocalized over three nitrogen atoms through resonance. The steric hindrance provided by the multiple methyl groups on the this compound structure minimizes its participation in unwanted nucleophilic side reactions, making it an excellent choice for promoting reactions that require deprotonation without competitive addition.

Its utility as a stoichiometric reagent is particularly evident in elimination reactions, isomerizations, and deprotonations of carbon acids to form enolates or other carbanionic intermediates for subsequent alkylation or acylation reactions. Its strength is sufficient to deprotonate a wide range of substrates that are unreactive towards less basic amines.

Table 2: Comparison of Brønsted Basicity for Common Organic Bases

Base Abbreviation pKa of Conjugate Acid (in MeCN) Class
Triethylamine Et₃N 18.8 Tertiary Amine
1,8-Diazabicyclo[5.4.0]undec-7-ene DBU 24.3 Amidine
1,1,3,3-Tetramethylguanidine TMG 23.3 Acyclic Guanidine
This compound - Est. > 24 Cyclic Guanidine

Note: The pKa value for this compound is estimated based on structurally similar cyclic guanidines. Actual values may vary.

This compound's role as a stoichiometric base is crucial in syntheses where precise control over reactivity is paramount and where the formation of byproducts due to nucleophilic attack by the base must be avoided.

Computational and Theoretical Studies on N,n,1,3 Tetramethylimidazolidin 2 Amine

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.orgnih.gov It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov For N,n,1,3-tetramethylimidazolidin-2-amine, a DFT calculation would be employed to determine its optimized ground-state geometry and electronic energy.

A typical study would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. The output provides key information such as bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure. Furthermore, thermodynamic properties like enthalpy, Gibbs free energy, and vibrational frequencies can be calculated. These foundational data are crucial for all further computational analyses.

Illustrative Data Table: Calculated Ground State Properties

This table is a hypothetical representation of typical data that would be generated from a DFT calculation for demonstrative purposes.

PropertyCalculated ValueUnits
Total Electronic Energy-478.5432Hartrees
Enthalpy (298.15 K)-478.3219Hartrees
Gibbs Free Energy (298.15 K)-478.3891Hartrees
Dipole Moment2.15Debye
C2-N(amine) Bond Length1.38Ångströms (Å)
N1-C2-N3 Angle108.5Degrees (°)

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, FMO analysis would reveal its nucleophilic and electrophilic character. As a strong base, it is expected to have a high-energy HOMO, indicating its propensity to donate electrons. The energy and spatial distribution of the HOMO would be localized on the exocyclic amine nitrogen, confirming its role as the primary site of basicity and nucleophilicity. The energy gap between the HOMO and LUMO is also a critical indicator of chemical reactivity and stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

Illustrative Data Table: Frontier Molecular Orbital Energies

This table is a hypothetical representation of typical FMO data for demonstrative purposes.

OrbitalEnergyDescription
HOMO-5.8 eVLocalized on the exocyclic nitrogen lone pair; indicates primary site of nucleophilicity.
LUMO+1.2 eVDistributed across the C-N bonds of the ring; indicates sites susceptible to electrophilic attack.
HOMO-LUMO Gap7.0 eVSuggests high kinetic stability.

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. deeporigin.comlibretexts.orglibretexts.org It is plotted onto the molecule's electron density surface, using a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). scribd.com

For this compound, an MEP map would visually confirm the findings from FMO analysis. The most electron-rich region (deepest red) would be centered on the exocyclic dimethylamino group's nitrogen atom, which is the most basic site. This visualization is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will orient itself when approaching a reactant. ucsb.edu

Conformational Analysis and Energy Landscape Studies

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. slideshare.net Computational methods, such as systematic or stochastic searches combined with energy minimization calculations, are used to explore the potential energy surface of the molecule. nih.govnih.govportlandpress.com

This compound has a five-membered imidazolidine (B613845) ring which can adopt various puckered conformations (e.g., envelope, twist). Additionally, there is rotational freedom around the C-N bond connecting the exocyclic amine and for the four methyl groups. A detailed conformational analysis would map out the relative energies of these different conformers. This is crucial for understanding the molecule's average structure in solution and for identifying the specific conformation that is active in a chemical reaction. The results are typically presented as a potential energy surface or a table of low-energy conformers and their relative stabilities.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. ucsb.edu By modeling the reactants, products, and any intermediates, chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate. acs.orgsmu.edu The energy of the transition state determines the activation energy, which is directly related to the reaction rate. fiveable.me

If this compound were used as a base or catalyst in a reaction (e.g., a deprotonation or an aldol (B89426) reaction), computational modeling could map the entire reaction pathway. This would involve calculating the geometries and energies of the transition states for each step. Such studies provide deep mechanistic insight, confirming whether a reaction is concerted or stepwise and identifying the rate-determining step. coe.edu

When a reaction can yield more than one product, it is termed selective. Regioselectivity refers to the preference for one direction of bond-making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. DFT calculations are widely used to predict and explain selectivity. nih.govrsc.org

By calculating the activation energies for the transition states leading to all possible products, the favored reaction pathway can be identified. unimi.itrsc.org The product formed via the transition state with the lowest Gibbs free energy of activation will be the major product under kinetic control. For example, if this compound were used as a catalyst in a reaction involving an unsymmetrical substrate, DFT could be used to calculate the energies of the competing transition states to predict which regioisomer would be predominantly formed. Similarly, by analyzing the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted. ippi.ac.ir

Illustrative Data Table: Predicted Regioselectivity in a Hypothetical Reaction

This table is a hypothetical example for a reaction catalyzed by the title compound, demonstrating how selectivity is predicted.

PathwayProductCalculated Activation Energy (ΔG‡)Predicted Product Ratio (Kinetic Control)
Pathway ARegioisomer 118.5 kcal/mol95%
Pathway BRegioisomer 220.3 kcal/mol5%

Solvation Effects and Environmental Influence on Electronic Properties

Non-specific interactions are primarily electrostatic and are often modeled using polarizable continuum models (PCMs). wikipedia.orgresearchgate.net In these models, the solvent is treated as a continuous medium with a characteristic dielectric constant. The solute molecule polarizes the surrounding dielectric, which in turn creates a reaction field that perturbs the electronic structure of the solute. For a polar molecule like this compound, an increase in solvent polarity is expected to lead to a greater stabilization of charge-separated states. This can influence properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).

Specific interactions, such as the formation of hydrogen bonds, can also play a crucial role, particularly in protic solvents. Although this compound lacks hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These specific interactions can lead to more localized changes in the electronic density compared to the bulk electrostatic effects.

Detailed Research Findings

In the absence of direct research on this compound, a discussion of detailed research findings must be generalized from studies on similar molecules. Computational chemistry offers powerful tools to predict these environmental effects. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for such investigations. iau.irmdpi.com When combined with a PCM, DFT calculations can provide valuable insights into how the electronic properties of a molecule change from the gas phase to a solution phase.

Key electronic properties that are typically investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and the electronic absorption properties of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and can be affected by the solvent. Generally, polar solvents tend to decrease the HOMO-LUMO gap.

Electronic Absorption Spectra: Changes in the solvent environment can lead to shifts in the absorption maxima in the UV-visible spectrum, a phenomenon known as solvatochromism. mdpi.comresearchgate.netresearchgate.net These shifts are a direct consequence of the solvent's differential stabilization of the ground and excited electronic states. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating absorption spectra in different media.

To illustrate the expected trends, the following table presents hypothetical data for this compound, demonstrating how its electronic properties might vary across solvents of different polarities. It is crucial to note that these values are for illustrative purposes only and are not derived from actual experimental or computational studies on this specific compound.

SolventDielectric Constant (ε)Dipole Moment (µ) [Debye]HOMO Energy [eV]LUMO Energy [eV]HOMO-LUMO Gap [eV]
Gas Phase1.02.50-5.801.207.00
n-Hexane1.882.75-5.851.157.00
Dichloromethane8.933.50-5.951.006.95
Acetonitrile37.54.10-6.050.856.90
Water80.14.50-6.150.706.85

The hypothetical data in the table illustrates that with increasing solvent polarity (dielectric constant), the dipole moment is expected to increase due to the stabilizing effect of the solvent's reaction field. Concurrently, the HOMO energy is expected to decrease and the LUMO energy to decrease as well, with a net effect of a slight reduction in the HOMO-LUMO gap. This would correspond to a red shift (bathochromic shift) in the electronic absorption spectrum.

Advanced Characterization Methodologies for Research on N,n,1,3 Tetramethylimidazolidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

NMR spectroscopy is a powerful tool for elucidating reaction mechanisms, allowing for the observation of structural changes and the kinetics of chemical processes. researchgate.net

In situ NMR spectroscopy provides real-time data on chemical reactions, enabling the monitoring of reactant consumption, intermediate formation, and product generation without altering the reaction environment. ed.ac.ukresearchgate.net This technique is crucial for capturing transient species that are key to understanding a reaction's pathway. For instance, monitoring the changes in the intensities of specific NMR signals over time allows for the calculation of reaction rates and the elucidation of kinetic profiles. researchgate.net The reaction between amino acid esters and allyl isothiocyanate to form N-allyl-2-thiohydantoins, a process involving cyclization, was successfully monitored by ¹H NMR, confirming a two-step mechanism. researchgate.net

Variable-Temperature (VT) NMR studies are employed to investigate the thermodynamics and kinetics of dynamic processes, such as conformational changes or the rates of chemical exchange. By recording spectra at different temperatures, researchers can overcome challenges like peak broadening and determine energy barriers for specific molecular motions. While specific VT-NMR studies on N,n,1,3-tetramethylimidazolidin-2-amine are not extensively documented, this technique is widely applied to related imidazolidine (B613845) systems to study the inversion of nitrogen atoms and ring conformations. researchgate.net

Interactive Table: Representative ¹H NMR Signals for Reaction Monitoring

This table is illustrative, showing typical shifts that would be monitored in a hypothetical reaction involving an imidazolidine derivative.

Species Functional Group Chemical Shift (ppm) Multiplicity Change During Reaction
Reactant N-CH₃ 2.3 - 2.8 Singlet Decreases
Reactant Ring CH₂ 3.0 - 3.5 Multiplet Decreases
Intermediate Transient CH 4.5 - 5.5 Broad Singlet Appears and then disappears
Product N-CH₃ 2.5 - 3.0 Singlet Increases

The combination of NMR spectroscopy with Density Functional Theory (DFT) calculations has become a robust method for structural elucidation, particularly in studying tautomerism. ruc.dk Tautomers often exist in equilibrium, and their individual characterization can be challenging. DFT allows for the calculation of theoretical NMR chemical shifts for different possible tautomeric forms. nih.gov By comparing these predicted shifts with experimentally obtained NMR data, the dominant tautomer in a given environment can be identified. nih.gov

In studies of related 1,3-imidazolidine-2-thione systems, DFT calculations were used to determine the relative energies and theoretical ¹³C NMR chemical shifts of the thione and thiol tautomers. researchgate.netresearchgate.net The calculations showed the thione form to be significantly more stable, and the calculated chemical shifts for this tautomer were in good agreement with the experimental solid-state NMR data. researchgate.net This approach provides a powerful means to resolve structural ambiguities that are difficult to address by experimental methods alone.

Interactive Table: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for an Imidazolidine-2-thione Analog

Data is based on findings for related imidazolidine-2-thione systems to illustrate the methodology.

Carbon Atom Experimental Shift (ppm) Calculated Shift (Tautomer 1 - Thione) (ppm) Calculated Shift (Tautomer 2 - Thiol) (ppm)
C=S (Thione) / C-SH (Thiol) 182.5 184.1 165.2

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. mdpi.commdpi.com These methods probe the vibrational energy states of molecules, providing a unique "fingerprint" spectrum. mdpi.com

IR spectroscopy is particularly sensitive to polar functional groups and is effective for identifying vibrations such as C-N stretching, C-H bending, and N-H bending (if applicable). For tertiary amines like this compound, the C-N stretching vibrations are typically observed in the 1250-1020 cm⁻¹ region. The various C-H stretching and bending modes of the methyl and methylene (B1212753) groups would also be prominent. uu.nl

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR and is often more effective for identifying non-polar bonds and symmetric vibrations. scirp.org The C-C backbone and symmetric breathing modes of the imidazolidine ring would be observable.

Interactive Table: Characteristic Vibrational Frequencies for this compound Functional Groups

Frequency ranges are typical for the listed functional groups and serve as a general guide.

Vibrational Mode Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H Stretch (Aliphatic) CH₃, CH₂ 2850 - 3000 2850 - 3000
C-H Bend CH₃, CH₂ 1350 - 1470 1350 - 1470
C-N Stretch Amine 1020 - 1250 1020 - 1250

Mass Spectrometry for Identification of Reaction Intermediates

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even those that are short-lived and present in low concentrations. nih.govrsc.org Techniques like Electrospray Ionization (ESI-MS) can gently transfer ions from solution into the gas phase, allowing for the analysis of charged intermediates common in organocatalytic and metal-catalyzed reactions. nih.gov

In the context of tertiary amines, online electrochemical mass spectrometry has been successfully used to detect and identify key reactive intermediates such as α-amino radical cations and iminium cations during oxidative C(sp³)–H functionalization reactions. nih.gov These short-lived species are critical to the reaction mechanism, and their direct detection by MS provides conclusive evidence for proposed pathways. nih.gov By coupling MS with separation techniques or tandem MS (MS/MS), further structural information about these fleeting intermediates can be obtained.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. nih.gov This technique is unparalleled for determining precise bond lengths, bond angles, and conformational details of a molecule. For cyclic systems like imidazolidines, crystallography can reveal the exact puckering of the ring and the spatial orientation of its substituents.

Interactive Table: Illustrative Crystallographic Data for a Related Amine (TMEDA)

Data from the crystal structure of N,N,N′,N′-tetramethylethanediamine (TMEDA) is presented to exemplify the type of information obtained. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.4173 (3)
b (Å) 7.9157 (4)
c (Å) 8.2323 (4)
β (°) 109.855 (2)
Volume (ų) 393.73 (3)

Understanding how molecules arrange themselves in a crystal lattice is crucial for predicting physical properties. mdpi.com X-ray diffraction data allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking, which dictate the crystal packing. researchgate.netnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts within a crystal. nih.gov For the related TMEDA molecule, Hirshfeld analysis revealed that the crystal packing is dominated by weak van der Waals H···H contacts, which account for 92.3% of the close contacts. nih.gov The remaining interactions are primarily N···H contacts (6.7%). nih.gov This type of analysis highlights the forces governing the supramolecular architecture of the solid-state material.

Functionalization and Derivatization Strategies for N,n,1,3 Tetramethylimidazolidin 2 Amine

Synthesis of C-Functionalized Derivatives

Direct functionalization of the C4 and C5 positions on the saturated imidazolidine (B613845) ring presents significant synthetic challenges. A more common and effective strategy involves the synthesis of functionalized imidazol-2-ylidene precursors, which are N-heterocyclic carbenes (NHCs), followed by reduction to the desired saturated imidazolidine.

Research has demonstrated that a 4,5-unsubstituted imidazol-2-ylidene can serve as a starting point for introducing a variety of functional groups. For instance, treatment of an N,N'-diaryl-imidazol-2-ylidene with benzoyl chloride leads to the formation of a C4-functionalized NHC. nih.gov This method is quite general, allowing for the introduction of both electron-withdrawing and electron-donating groups onto the imidazolidine backbone. nih.gov The process can be extended to create disubstituted derivatives. For example, a 4-diphenylphosphino-NHC can be further reacted with benzoyl chloride and subsequently deprotonated to yield a 4-benzoyl-5-diphenylphosphino imidazol-2-ylidene. nih.gov

Another approach involves domino reactions to construct functionalized imidazolidine rings. A strategy for synthesizing 5-hydroxy-imidazolidine-2-thione derivatives utilizes an N-heterocyclic carbene (NHC) and a base to promote an aza-benzoin/aza-acetalization cascade. nih.govresearchgate.net This one-pot reaction generates the target heterocycles with good yields and diastereoselectivities. nih.gov While these examples result in thione or other derivatives, the underlying principles demonstrate viable pathways to introduce functionality at the carbon positions of the imidazolidine ring system, which can then be adapted for the synthesis of specific N,n,1,3-tetramethylimidazolidin-2-amine analogs.

StrategyPrecursorKey ReagentsFunctional Group IntroducedReference
Sequential Functionalization4,5-unsubstituted imidazol-2-ylideneBenzoyl chloride, KHMDSBenzoyl group at C4 nih.gov
Sequential Disubstitution4-diphenylphosphino-NHCBenzoyl chloride, KHMDSBenzoyl group at C4, Diphenylphosphino group at C5 nih.gov
Domino Reactionα-sulfonylamines, AldehydesNHC, Base (e.g., Triethylamine)Hydroxy group at C5 (in an imidazolidine-2-thione) nih.gov

N-Derivatization and its Impact on Basicity and Ligand Properties

N-derivatization, or the modification of the nitrogen atoms within the imidazolidine ring and the exocyclic amine, is a primary strategy for tuning the molecule's properties. Attaching different substituents to the nitrogen atoms can significantly alter the compound's basicity and its effectiveness as a ligand in coordination chemistry.

The basicity of guanidine-like structures, including this compound, is highly sensitive to the electronic effects of substituents on the nitrogen atoms. While direct studies on the target molecule are limited, research on analogous 2-phenyl-1,1,3,3-tetramethylguanidines shows that electron-withdrawing groups on the aryl ring decrease basicity, while electron-donating groups increase it. This principle applies to N-derivatization of the imidazolidine core; adding electron-withdrawing groups will decrease the electron density on the nitrogen atoms, thereby lowering the compound's pKa. Conversely, electron-donating alkyl groups enhance basicity.

From the perspective of ligand properties, N-derivatization serves two main purposes: steric tuning and the introduction of additional donor sites. Modifying the N-substituents alters the steric bulk around the coordinating nitrogen atom, which can influence the geometry of the resulting metal complex and the selectivity of catalytic reactions. Furthermore, incorporating functional groups with additional heteroatoms (e.g., oxygen, phosphorus, or sulfur) into the N-substituents can transform the molecule from a simple monodentate ligand into a bidentate or tridentate chelating agent. This chelation effect typically leads to more stable metal complexes, a crucial factor in designing effective catalysts. For example, clonidine (B47849) analogues, which feature a 2-iminoimidazolidine core, have been synthesized with various heterocyclic moieties attached to one of the nitrogen atoms to modulate their binding affinities at specific receptors. nih.gov

Incorporation of Chiral Moieties into the Imidazolidine Framework

The development of chiral imidazolidine derivatives is of paramount importance for asymmetric catalysis, where the goal is to synthesize one enantiomer of a chiral product selectively. researchgate.net Incorporating chirality into the imidazolidine framework transforms it into a chiral ligand that, when coordinated to a metal center, can create a chiral environment to control the stereochemical outcome of a reaction. beilstein-archives.orgnih.gov

A prominent strategy involves synthesizing chiral ligands based on structures like 2-(pyridin-2-yl)imidazolidin-4-one, where the imidazolidine ring is substituted with various groups to create stereogenic centers. beilstein-archives.orgbeilstein-journals.org These ligands, when complexed with metal ions such as copper(II), have proven to be highly efficient catalysts for asymmetric reactions, including the Henry and aldol (B89426) reactions. beilstein-archives.orgbeilstein-journals.org The enantioselectivity of these catalysts is highly dependent on the relative configuration of the ligand; for instance, a cis-configured ligand can produce the (S)-enantiomer of the product, while a trans-configured ligand yields the (R)-enantiomer. beilstein-archives.orgbeilstein-journals.org

A recently developed method employs a combination of copper catalysis and visible-light photoredox catalysis for the asymmetric synthesis of chiral imidazolidines from simple glycine (B1666218) derivatives, aldehydes, and imines, achieving high yields and excellent enantioselectivities. rsc.org These chiral imidazolidine frameworks are valuable precursors for synthesizing chiral vicinal diamines, which are important building blocks in medicinal chemistry. rsc.org

Chiral Ligand TypeMetal ComplexAsymmetric Reaction CatalyzedAchieved Enantioselectivity (ee)Reference
2-(pyridin-2-yl)imidazolidin-4-one (cis-config.)Copper(II)Henry ReactionUp to 97% (S-enantiomer) beilstein-archives.orgbeilstein-journals.org
2-(pyridin-2-yl)imidazolidin-4-one (trans-config.)Copper(II)Henry ReactionUp to 96% (R-enantiomer) beilstein-archives.orgbeilstein-journals.org
Proline-type imidazolidin-4-oneCopper(II)Aldol ReactionUp to 91% beilstein-journals.org
Bisoxazoline Copper ComplexCopperDecarboxylative Radical Coupling/CyclizationUp to 95% rsc.org

Development of Polymer-Supported or Immobilized this compound Analogs

Immobilizing homogeneous catalysts onto solid supports is a key strategy in green chemistry to facilitate catalyst separation and recycling. Analogs of this compound have been successfully anchored onto various polymeric and inorganic supports, creating robust and reusable heterogeneous catalysts. mdpi.com

The choice of support material can significantly influence the catalyst's performance. researchgate.net Common supports include:

Polystyrene: Chiral imidazolidine-based catalysts have been anchored on polystyrene beads for use in asymmetric reactions. beilstein-archives.org This approach combines the high selectivity of homogeneous catalysts with the ease of handling of heterogeneous systems.

Silica (B1680970) Gel: Silica is a widely used support due to its high surface area and thermal stability. nih.gov Catalysts like perchloric acid adsorbed on silica gel (HClO₄-SiO₂) and copper(I) oxide on silica (SiO₂-Cu₂O) have been employed for the synthesis of imidazole (B134444) derivatives. nih.gov

Magnetic Nanoparticles: Immobilizing catalysts on magnetic nanoparticles allows for extremely simple recovery using an external magnet. beilstein-archives.org This method has been applied to chiral imidazolidine-based copper complexes used in asymmetric Henry reactions. beilstein-archives.org

Other Polymers and Materials: Various other supports such as block copolymers have also been utilized to immobilize imidazolidine-based catalysts, enhancing their stability and enabling their use in different reaction media. beilstein-archives.org

These polymer-supported systems not only simplify product purification but can also enhance catalyst stability and, in some cases, positively influence catalytic activity and selectivity. mdpi.comresearchgate.net The ability to reuse these catalysts for multiple cycles without significant loss of activity makes them economically and environmentally attractive alternatives to their homogeneous counterparts. rsc.orgmdpi.com

Support MaterialImmobilized Catalyst TypeApplicationKey AdvantageReference
PolystyreneChiral 2-(pyridin-2-yl)imidazolidin-4-one Cu(II) complexAsymmetric Henry ReactionFacilitates catalyst recycling beilstein-archives.org
Magnetic NanoparticlesChiral 2-(pyridin-2-yl)imidazolidin-4-one Cu(II) complexAsymmetric Henry ReactionEasy separation with a magnet beilstein-archives.org
Silica Gel (SiO₂)Copper(I) Oxide (Cu₂O)Synthesis of triaryl imidazolesHigh stability and reusability (6 cycles) nih.gov
Block Copolymers (PEG-poly(Glu))Chiral imidazolidine-based catalystsAsymmetric CatalysisImproved catalyst arrangement and stability beilstein-archives.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.